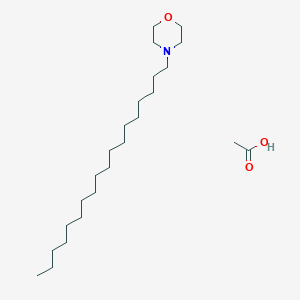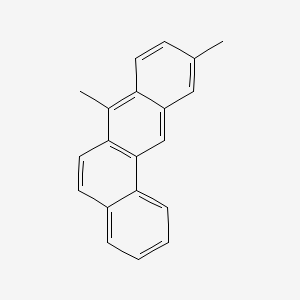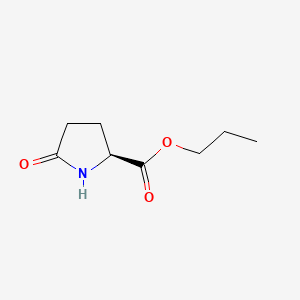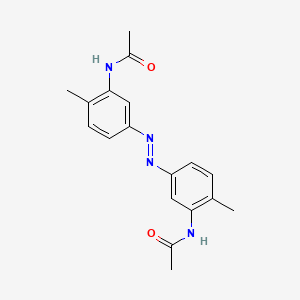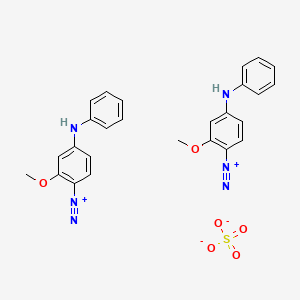
4-anilino-2-methoxybenzenediazonium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate is a diazonium compound with the molecular formula C13H13N3O5S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its light yellow to amber color and its solubility in water .
Vorbereitungsmethoden
The synthesis of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:
Diazotization Reaction: 4-anilino-2-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Sulphate Formation: The diazonium salt is then reacted with sulfuric acid (H2SO4) to yield 4-anilino-2-methoxybenzenediazonium hydrogen sulphate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are important in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include copper sulfate (CuSO4), sodium chloride (NaCl), and ascorbic acid as a reducing agent . Major products formed from these reactions include azo dyes and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
Wirkmechanismus
The mechanism of action of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in substitution, coupling, and reduction reactions. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate can be compared with other diazonium compounds such as:
4-Diazo-3-methoxydiphenylamine sulfate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Methoxy-4-(phenylamino)benzenediazonium sulfate: Another diazonium compound with similar properties but different industrial uses
The uniqueness of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate lies in its specific reactivity and the range of products it can form, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
29377-89-7 |
|---|---|
Molekularformel |
C26H24N6O6S |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
4-anilino-2-methoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C13H12N3O.H2O4S/c2*1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2*2-9,15H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
GURASQVBMXLPMC-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
